molecular formula C14H15ClN2O4S B12909382 1-(5-Chloro-1H-indole-2-sulfonyl)piperidine-4-carboxylic acid CAS No. 919792-79-3

1-(5-Chloro-1H-indole-2-sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B12909382
CAS No.: 919792-79-3
M. Wt: 342.8 g/mol
InChI Key: MLBXPCNGFXPMNW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the condensation of phenylhydrazine with a carbonyl compound . The piperidine ring can be introduced through a variety of methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The sulfonyl group can enhance the compound’s ability to interact with enzymes and proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid is unique due to its combination of indole and piperidine rings, along with the presence of a sulfonyl group.

Properties

CAS No.

919792-79-3

Molecular Formula

C14H15ClN2O4S

Molecular Weight

342.8 g/mol

IUPAC Name

1-[(5-chloro-1H-indol-2-yl)sulfonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C14H15ClN2O4S/c15-11-1-2-12-10(7-11)8-13(16-12)22(20,21)17-5-3-9(4-6-17)14(18)19/h1-2,7-9,16H,3-6H2,(H,18,19)

InChI Key

MLBXPCNGFXPMNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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